2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
3-(4-hydroxyphenyl)lactic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
CAS No.: 306-23-0
Cat. No.: VC1693984
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 306-23-0 |
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Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) |
Standard InChI Key | JVGVDSSUAVXRDY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(C(=O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid comprises a phenyl ring with a hydroxyl group at the para position, connected to a propanoic acid backbone that features a hydroxyl group at the C-2 position. The molecular formula is C9H10O4, with a molecular weight of 182.17 g/mol . The structure features a chiral center at the C-2 position, which is responsible for the stereoisomeric forms of the compound. The hydroxyl groups at both the phenyl ring and the C-2 position contribute significantly to the compound's solubility, reactivity, and biological activity.
Stereochemistry
The chiral center at the C-2 position gives rise to two stereoisomers:
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(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid (R-isomer)
These stereoisomers exhibit different spatial arrangements of atoms around the chiral center, resulting in distinct biochemical properties and biological activities. The S-isomer is also known as L-p-Hydroxyphenyllactic acid and has been more extensively studied in biological systems .
Physical and Chemical Properties
The physical and chemical properties of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid are summarized in the following table:
These properties significantly influence the compound's behavior in biological systems, including its solubility, membrane permeability, and interactions with biological macromolecules. The relatively high number of hydrogen bond donors and acceptors contributes to its hydrophilicity and potential for forming hydrogen bonds with proteins and other biomolecules.
IUPAC Nomenclature and Alternative Names
The IUPAC names for the stereoisomers are:
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(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
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(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
The compound is also known by several alternative names, including:
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(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid
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(s)-3-(4-hydroxyphenyl)lactic acid
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Latifolicinin C acid
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L-p-Hydroxyphenyllactic acid
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Benzenepropanoic acid, alpha,4-dihydroxy-, (alphaS)-
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can be achieved through several methods. A common approach involves the asymmetric reduction of 4-hydroxyphenylpyruvic acid using chiral catalysts or biocatalysts. This method ensures the production of the desired enantiomer with high enantioselectivity. Another approach involves enzymatic transformations of precursor molecules, which can provide excellent stereoselectivity under mild reaction conditions.
Reaction Conditions
The synthesis typically requires specific reaction conditions to achieve high yields and enantioselectivity:
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Controlled temperature (usually between 20-40°C)
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Appropriate pH range (typically 6-8)
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Suitable solvent systems (aqueous-organic mixtures)
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Specific catalysts for stereoselective reactions (enzymes or chiral metal complexes)
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Careful purification procedures to isolate the desired isomer
Industrial Production Methods
Industrial production often employs biocatalytic processes due to their efficiency and selectivity. Enzymes such as reductases are used to catalyze the reduction of 4-hydroxyphenylpyruvic acid to 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid under mild conditions. This approach is environmentally friendly and cost-effective compared to traditional chemical synthesis methods. The enzymatic approach also offers the advantage of high stereoselectivity, which is crucial for producing pharmaceutically relevant compounds.
Biochemical Properties and Mechanisms
Biochemical Interactions
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with several enzymes, including hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites. The compound's hydroxyl groups can participate in various biochemical reactions, including oxidation, reduction, and conjugation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. These cellular effects contribute to its diverse biological activities, including antioxidant and potential anticancer properties. The compound may also affect cell proliferation, differentiation, and apoptosis through its interactions with specific cellular targets.
Molecular Mechanisms
At the molecular level, 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid exerts its effects through several mechanisms:
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for evaluating the potential therapeutic applications of this compound. The predicted ADMET properties of the (2S) isomer are summarized in the following table:
These properties indicate that the compound has good intestinal absorption but limited blood-brain barrier penetration. It is predicted to be primarily localized in mitochondria and may interact with specific transporters and enzymes involved in drug metabolism. This pharmacokinetic profile influences its potential therapeutic applications and drug development considerations.
Biological Activity
Antioxidant Properties
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid exhibits significant antioxidant properties. The hydroxyl groups in the molecule, particularly the phenolic hydroxyl group, can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress in biological systems. This antioxidant activity is comparable to standard antioxidants and contributes to the compound's potential protective effects against oxidative damage in cells and tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to phenolic compound metabolism and oxidative stress responses. It can be metabolized through various routes, including oxidation, reduction, conjugation, and decarboxylation. The metabolic fate of the compound depends on the specific enzymatic systems present in different tissues and organisms. Understanding these metabolic pathways is crucial for predicting the compound's biological effects and potential drug interactions.
Applications
Research Applications
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
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Chemistry: Used as a chiral building block in the synthesis of complex organic molecules
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Biology: Studied for its role in metabolic pathways and enzyme interactions
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Medicine: Investigated for its potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties
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Pharmacology: Employed as a model compound for studying structure-activity relationships and drug development
Industrial Applications
In industry, 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is utilized in:
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Pharmaceutical production: As an intermediate in drug synthesis
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Chemical synthesis: As a chiral building block for various chemical compounds
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Biochemical research: As a standard or reference compound
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Functional food development: For its potential health-promoting properties
Comparison with Similar Compounds
Structural Analogues
Several compounds share structural similarities with 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid:
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3-(4-Hydroxyphenyl)propanoic acid (Phloretic acid): Lacks the chiral center and the hydroxyl group at the C-2 position, resulting in different chemical properties and biological activities
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2-(4-Hydroxyphenyl)acetic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and biological activity
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4-Hydroxyphenylpyruvic acid: Contains a ketone group instead of a hydroxyl group at the C-2 position, serving as a precursor in the synthesis of 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
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Hydroxyphenyllactic acid: A closely related compound mentioned in database entries
Functional Differences
The presence of a chiral center in 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid imparts unique stereochemical properties, making it highly selective in biological systems. This selectivity is crucial for its potential therapeutic applications, distinguishing it from other similar compounds. The additional hydroxyl group at the C-2 position, compared to compounds like phloretic acid, significantly alters its reactivity, solubility, and biological activities. These functional differences contribute to its unique biochemical profile and potential applications.
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